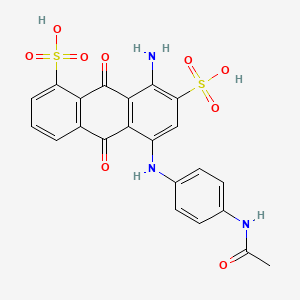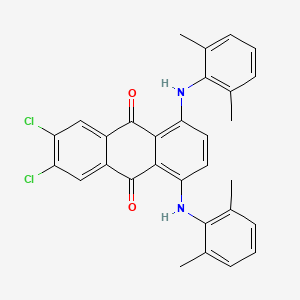
2-(Difluoromethyl)-4-methoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-methoxypyridin-3-amine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. The presence of the difluoromethyl group in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is part of the broader class of difluoromethylated pyridines, which are known for their potential in drug discovery and development due to their ability to modulate biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methoxypyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as ClCF2H or TMSCF2H. The reaction conditions often involve the use of metal catalysts like nickel or palladium, which facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined the production process, making it more viable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-methoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications due to its ability to modulate biological activity, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound effective in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethylated pyridines
Uniqueness
2-(Difluoromethyl)-4-methoxypyridin-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. Its ability to form stable hydrogen bonds and its metabolic stability make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H8F2N2O |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-4-2-3-11-6(5(4)10)7(8)9/h2-3,7H,10H2,1H3 |
Clave InChI |
BQGVLRHRTFMSEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


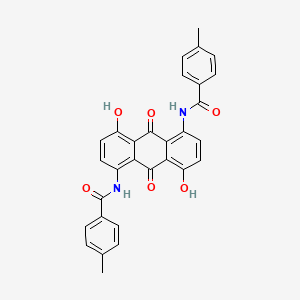
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)
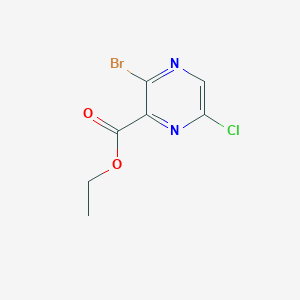
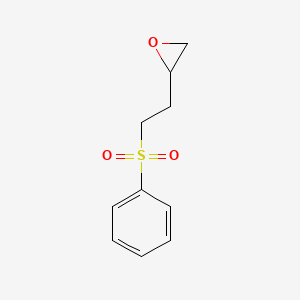
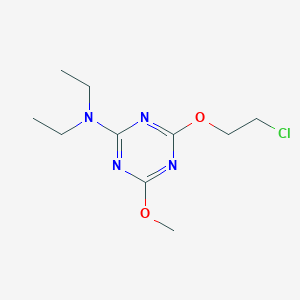
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

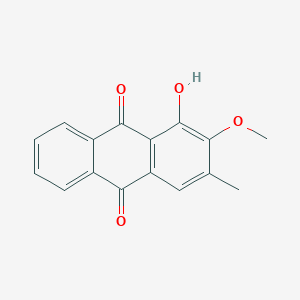
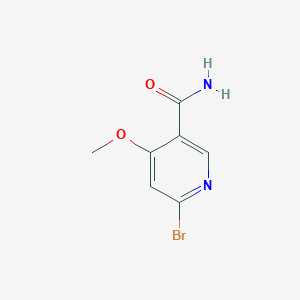
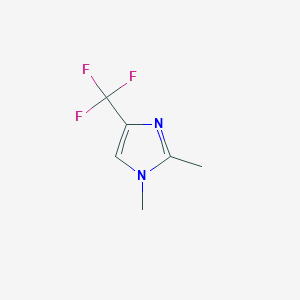
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)

